Methyl 6-bromo-1H-indazole-3-carboxylate is a chemical compound with the CAS Number 885278-42-2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment.
Methyl 6-bromo-1H-indazole-3-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is C9H7BrN2O2, and it has a molecular weight of 255.07 g/mol. The compound is characterized by the presence of a bromine atom at the 6-position of the indazole ring, which contributes to its biological activity and reactivity.
The synthesis of methyl 6-bromo-1H-indazole-3-carboxylate has been explored through several methods, highlighting its importance in organic chemistry. One common synthetic route involves the esterification of 6-bromo-1H-indazole-3-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst.
This method yields methyl 6-bromo-1H-indazole-3-carboxylate as a yellow solid or oil with a reported yield of approximately 76% to 88%, depending on purification techniques used.
The molecular structure of methyl 6-bromo-1H-indazole-3-carboxylate features an indazole ring system substituted at the 6-position with a bromine atom and at the 3-position with a carboxylate group that is methylated.
The crystal structure analysis indicates that this compound can form stable crystalline forms, which are useful for further studies in solid-state chemistry.
Methyl 6-bromo-1H-indazole-3-carboxylate can participate in various chemical reactions due to its functional groups. These include:
These reactions are critical for developing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
The mechanism of action for methyl 6-bromo-1H-indazole-3-carboxylate primarily involves its interaction with cellular targets related to cancer cell viability and angiogenesis.
Research indicates that this compound inhibits cancer cell growth by targeting specific biochemical pathways associated with tumor development. It has been shown to reduce proangiogenic cytokines, thereby inhibiting angiogenesis—the process through which new blood vessels form from pre-existing ones—which is essential for tumor growth .
Methyl 6-bromo-1H-indazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Methyl 6-bromo-1H-indazole-3-carboxylate has significant applications in scientific research, particularly in medicinal chemistry:
Regioselective N1-alkylation of methyl 6-bromo-1H-indazole-3-carboxylate avoids the inherent challenge of N1/N2 isomer mixtures. Traditional methods (e.g., NaH/alkyl halides) yield <60% selectivity for N1 products. Recent advances exploit cesium carbonate-mediated alkylation under anhydrous conditions to achieve >90% N1 selectivity:
Table 1: N1-Alkylation Efficiency with Diverse Electrophiles
Electrophile (Alcohol Precursor) | Product | Isolated Yield (%) |
---|---|---|
Ethanol (via tosylate) | Methyl 6-bromo-1-ethyl-1H-indazole-3-carboxylate | 96 |
n-Propanol | Methyl 6-bromo-1-propyl-1H-indazole-3-carboxylate | 92 |
Benzyl alcohol | Methyl 6-bromo-1-benzyl-1H-indazole-3-carboxylate | 90 |
Cyclohexanol | Methyl 6-bromo-1-cyclohexyl-1H-indazole-3-carboxylate | 94 |
Direct bromination of indazole precursors offers a route to the 6-bromo derivative. Acetic acid-mediated bromination of indazole-3-carboxylic acid achieves regioselective bromination at C6:
Table 2: Bromination Conditions and Outcomes
Substrate | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Indazole-3-carboxylic acid | Br₂ (2 equiv), AcOH, 90°C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 |
1H-Indole | NaNO₂/HCl, DMF/H₂O, 0°C, 2 h addition | 1H-Indazole-3-carboxaldehyde | 99 |
Carboxylic acid intermediates are unstable under prolonged storage or harsh reactions. Esterification enhances stability and modifies reactivity:
Table 3: Esterification Methods Comparison
Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
Acid-catalyzed | H₂SO₄, MeOH, 90°C | 4 h | 76 | High efficiency, low cost |
Metal oxide-assisted | MgO, MeI, reflux | 12 h | 68 | Mild conditions |
Phosphorus reagent | (CH₃O)₃PO, RT | 24 h | 60 | Room temperature compatibility |
The 6-bromo and ester groups enable diverse downstream modifications:
Table 4: Structural Diversity of Key Downstream Derivatives
Derivative | Synthetic Route | Key Application |
---|---|---|
Methyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate | NaH, THF; SEM-Cl | Intermediate for kinase inhibitors |
Methyl 6-(4-fluorophenyl)-1H-indazole-3-carboxylate | SEM protection, Suzuki coupling, deprotection | EGFR inhibitor precursor |
Methyl 6-bromo-1-isopropyl-1H-indazole-3-carboxylate | Cs₂CO₃, isopropyl tosylate, dioxane, 90°C | Agrochemical fungicide intermediate |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: